Cas no 2680549-87-3 (4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)

4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid is a specialized organic compound characterized by a piperidine ring substituted with a carbonyl group and an ethenoxy substituent. This compound offers unique advantages due to its complex structure and potential applications in medicinal chemistry, including synthesis of bioactive molecules. Its structural features allow for versatile reactions, contributing to the development of novel therapeutic agents.
4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid structure
2680549-87-3 structure
商品名:4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid
CAS番号:2680549-87-3
MF:C11H17NO5
メガワット:243.256383657455
CID:5652469
PubChem ID:165941481

4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28277619
    • 4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
    • 2680549-87-3
    • 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid
    • インチ: 1S/C11H17NO5/c1-3-6-17-11(15)12-5-4-8(16-2)7-9(12)10(13)14/h3,8-9H,1,4-7H2,2H3,(H,13,14)
    • InChIKey: MQAFIMMXRHNTSQ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CCN(C(=O)OCC=C)C(C(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 243.11067264g/mol
  • どういたいしつりょう: 243.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28277619-0.1g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
0.1g
$628.0 2025-03-19
Enamine
EN300-28277619-0.05g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
0.05g
$600.0 2025-03-19
Enamine
EN300-28277619-1.0g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
1.0g
$714.0 2025-03-19
Enamine
EN300-28277619-5g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3
5g
$2070.0 2023-09-09
Enamine
EN300-28277619-10g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3
10g
$3069.0 2023-09-09
Enamine
EN300-28277619-0.5g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
0.5g
$685.0 2025-03-19
Enamine
EN300-28277619-5.0g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
5.0g
$2070.0 2025-03-19
Enamine
EN300-28277619-2.5g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
2.5g
$1399.0 2025-03-19
Enamine
EN300-28277619-10.0g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
10.0g
$3069.0 2025-03-19
Enamine
EN300-28277619-0.25g
4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
2680549-87-3 95.0%
0.25g
$657.0 2025-03-19

4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid 関連文献

4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acidに関する追加情報

Professional Introduction to 4-Methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic Acid (CAS No. 2680549-87-3)

4-Methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid, with the CAS number 2680549-87-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. The structural features of this molecule, including its piperidine core and methoxy substituent, contribute to its unique chemical and biological characteristics, making it a subject of intense research interest.

The 4-methoxy group in the molecular structure plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. This substituent not only influences the solubility and metabolic stability of the molecule but also enhances its binding affinity to biological targets. The presence of a prop-2-en-1-yloxy moiety further adds to the complexity of this compound, enabling diverse functionalization and modification strategies that are essential for drug design.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid, making it more accessible for research purposes. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. These synthetic methodologies have been refined through continuous optimization, leveraging modern techniques such as flow chemistry and catalytic processes.

In the realm of pharmaceutical research, 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid has been explored as a key intermediate in the development of novel bioactive compounds. Its structural framework is amenable to modifications that can tailor its biological activity towards specific therapeutic applications. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating various types of cancer and inflammatory diseases.

The piperidine ring is a common structural motif in many pharmacologically active compounds due to its ability to enhance binding affinity and selectivity. In 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid, the piperidine core is further functionalized with an ester group at the 2-position and an allyloxy moiety at the 1-position. These functional groups provide multiple sites for chemical modification, allowing for the creation of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential application in targeted drug delivery systems. The methoxy group can be utilized to attach targeting ligands or biomolecules that enhance the specificity of drug delivery to diseased tissues. Additionally, the allyloxy group offers a versatile handle for further chemical transformations, enabling the development of prodrugs or conjugates that improve bioavailability and reduce toxicity.

The biological activity of 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid has been evaluated through various in vitro and in vivo studies. Preliminary results suggest that this compound exhibits significant potential as an anti-inflammatory agent, with mechanisms that involve modulation of cytokine production and immune cell function. Furthermore, its ability to interact with specific enzymes and receptors has been explored as a basis for developing treatments against neurological disorders.

The role of computational chemistry in understanding the properties of 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These studies have not only helped in rationalizing experimental observations but also guided the design of more effective derivatives.

Looking ahead, the future prospects for 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid are promising. Ongoing research aims to uncover new applications for this compound and to optimize its synthetic routes for industrial-scale production. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion, 4-methoxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid (CAS No. 2680549-87-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functionalization capabilities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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